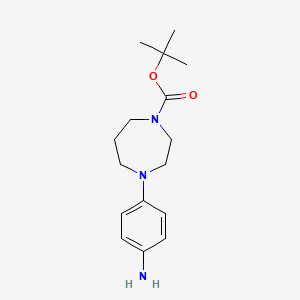![molecular formula C9H10ClN3S B6165124 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine CAS No. 120868-67-9](/img/no-structure.png)
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine (3CTI) is a chemical compound derived from the thiazolidinone family of compounds. It is a versatile compound with a wide range of applications in various scientific fields, including synthetic organic chemistry, material science, and biochemistry. The unique properties of 3CTI make it an attractive tool for chemical synthesis, as well as an important tool for biological research.
作用機序
The exact mechanism of action of 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is still not fully understood. However, it is known that the compound binds to specific enzymes and proteins, such as cytochrome P450 and other enzymes involved in drug metabolism, and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of certain metabolic pathways and the resulting physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine are still being studied. However, it is known that the compound has a wide range of effects on the body, including anti-inflammatory, analgesic, and immunomodulatory effects. In addition, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has been shown to inhibit the activity of certain enzymes involved in drug metabolism, leading to reduced drug toxicity and increased efficacy.
実験室実験の利点と制限
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has several advantages for laboratory experiments. The compound is relatively stable and can be stored at room temperature for long periods of time. In addition, it is relatively non-toxic, making it a safe compound to work with in the lab. However, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is also relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
The potential applications of 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine are still being explored. One potential future direction is the development of new drugs based on the compound. In addition, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine could be used as a tool for studying enzyme structure and function, as well as for the development of new materials and catalysts. Finally, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine could be used in the development of new imaging techniques, such as fluorescent imaging and magnetic resonance imaging.
合成法
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine can be synthesized through several methods. The most commonly used method is the condensation of 6-chloropyridine and thioacetic acid in the presence of an acid catalyst. The reaction produces a thiazolidinone ring structure which is then converted to 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine using a variety of reagents, such as sodium hydroxide, potassium carbonate, and sodium bicarbonate.
科学的研究の応用
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds, such as peptides, peptidomimetics, and polymers. It is also used as a ligand in coordination chemistry, as well as a catalyst in organic synthesis. In addition, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has been used as a tool in the study of enzymes and other proteins, as well as in drug discovery.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide followed by cyclization to form the thiazolidin-2-imine ring.", "Starting Materials": [ "6-chloropyridine-3-carbaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 6-chloropyridine-3-carbaldehyde (1.0 g, 6.2 mmol) and thiosemicarbazide (0.8 g, 7.4 mmol) in ethanol (20 mL) and add acetic acid (1 mL).", "Step 2: Heat the reaction mixture at reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum to obtain the thiosemicarbazone intermediate.", "Step 5: Dissolve the thiosemicarbazone intermediate in ethanol (20 mL) and add sodium acetate (1.0 g, 12.3 mmol).", "Step 6: Heat the reaction mixture at reflux for 4 hours to form the thiazolidin-2-imine ring.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry under vacuum to obtain the final product, 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine." ] } | |
CAS番号 |
120868-67-9 |
製品名 |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine |
分子式 |
C9H10ClN3S |
分子量 |
227.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



